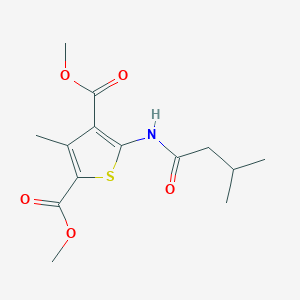

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate

Overview

Description

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with 3-methylbutanoyl chloride in the presence of a base, followed by esterification with methanol to yield the dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Dimethyl thiophene-2,4-dicarboxylate: A simpler derivative with similar chemical properties.

3-Methylthiophene-2,4-dicarboxylic acid: A precursor in the synthesis of the target compound.

Thiophene-2,4-dicarboxylic acid:

Uniqueness

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and potential biological activities. Its combination of a thiophene ring with ester and amide functionalities makes it a versatile compound for various applications .

Biological Activity

Dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N1O4S

- Molecular Weight : 273.32 g/mol

- CAS Number : 103765-33-9

This structure features a thiophene ring, which is significant for its biological activity, particularly in enzyme inhibition and potential anti-cancer properties.

1. Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes. Research indicates that it exhibits significant inhibition against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.

Table 1: Enzyme Inhibition Data

The compound's IC50 value of 1.12 µM indicates it is significantly more potent than kojic acid, which has an IC50 of 24.09 µM, suggesting strong potential for use in skin whitening products and treatments for hyperpigmentation.

2. Cytotoxic Effects

Studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in B16F10 murine melanoma cells, it was observed that concentrations up to 20 µM did not exhibit cytotoxicity over a 72-hour treatment period.

Table 2: Cytotoxicity Data

| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|---|

| This compound | B16F10 (Melanoma) | ≤20 | >80% | |

| Analog 2 (Control) | B16F10 (Melanoma) | 2.5 | <50% |

This data suggests that the compound may be a safer alternative to other analogs that show significant cytotoxicity.

The mechanism by which this compound exerts its effects appears to involve competitive inhibition at the active site of tyrosinase. Kinetic studies using Lineweaver–Burk plots have demonstrated that this compound binds tightly to the enzyme, thus preventing substrate access and subsequent melanin production.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

- Skin Whitening Agents : Its potent tyrosinase inhibitory activity makes it a candidate for formulating skin whitening agents.

- Anti-Cancer Research : The lack of cytotoxicity at effective concentrations opens avenues for its use in cancer therapies without adverse side effects.

- Agricultural Applications : Preliminary research suggests potential utility as a biopesticide due to its efficacy against certain pests, although further studies are needed to confirm these findings.

Properties

IUPAC Name |

dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-7(2)6-9(16)15-12-10(13(17)19-4)8(3)11(21-12)14(18)20-5/h7H,6H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHSVHUUNSYLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CC(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357977 | |

| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-68-8 | |

| Record name | dimethyl 3-methyl-5-(3-methylbutanoylamino)thiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.